molecular formula C8H16ClNO B2707330 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride CAS No. 1803595-93-8

6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride

Cat. No.: B2707330
CAS No.: 1803595-93-8
M. Wt: 177.67
InChI Key: IYIVACHNYDQEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride is a bicyclic organic compound featuring a spiro junction between a six-membered azaspiro ring and a smaller cyclopropane-like ring. The methanol group (-CH2OH) at position 1 and the hydrochloride salt enhance its solubility and stability, making it a candidate for pharmaceutical and synthetic chemistry applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-azaspiro[2.5]octan-2-ylmethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-6-7-5-8(7)1-3-9-4-2-8;/h7,9-10H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIVACHNYDQEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803595-93-8
Record name 6-azaspiro[2.5]octan-1-ylmethanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride typically involves the reaction of a spirocyclic amine with formaldehyde, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various spirocyclic derivatives, ketones, aldehydes, and substituted spirocyclic compounds .

Scientific Research Applications

Neurological Disorders

Research indicates that 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride acts as a selective antagonist for muscarinic acetylcholine receptors. This selectivity is crucial for developing drugs targeting neurological disorders such as Parkinson's disease and other cognitive impairments. Its ability to modulate receptor activity suggests potential therapeutic benefits in managing symptoms associated with these conditions.

Modulation of Receptor Activity

The compound's interaction with metabotropic glutamate receptor 2 (mGluR2) is noteworthy, as it has implications for treating neuropsychiatric disorders. The modulation of this receptor could lead to advancements in therapies aimed at conditions like anxiety and depression .

Case Studies and Research Findings

Several studies have documented the biological activities and potential therapeutic effects of this compound:

Interaction Studies

Studies have shown that this compound selectively interacts with muscarinic acetylcholine receptors, demonstrating its potential as a pharmacological agent in neurological research. This selectivity is critical for developing targeted therapies that minimize side effects associated with non-selective agents.

Pharmacological Insights

Research findings indicate that the compound can influence various metabolic processes by modulating receptor activity, which may lead to novel treatment strategies for cognitive disorders .

Mechanism of Action

The mechanism of action of 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-azaspiro[2.5]octan-1-ylmethanol hydrochloride with three related compounds from the evidence, focusing on structural features, physicochemical properties, and inferred applications.

Ethyl 6-Azaspiro[2.5]octane-1-carboxylate Hydrochloride (BD00782625)

  • Structure: Replaces the methanol group with an ethyl carboxylate (-COOEt).
  • Molecular Formula: C10H18ClNO2 (vs. C8H14ClNO for the target compound).
  • Purity : 97% (similar to the target compound).
  • This modification may shift applications toward prodrug strategies or metabolic stability in vivo .

cis-3-(Trifluoromethyl)cyclobutan-1-amine Hydrochloride (BD00788334)

  • Structure : Cyclobutane core with a trifluoromethyl (-CF3) substituent.
  • Molecular Formula : C5H9ClF3N (smaller molecular weight than the target compound).
  • Purity : 97%.
  • Key Differences : The trifluoromethyl group confers metabolic resistance and electron-withdrawing effects, often used in agrochemicals or CNS drugs. Unlike the spirocyclic amine, this compound’s rigid cyclobutane may limit conformational flexibility in binding interactions .

1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane Hydrochloride (CAS 1432681-19-0)

  • Structure : Incorporates a pyrrolidine carbonyl moiety at position 1.
  • Molecular Formula : C12H21ClN2O (higher molecular weight due to the pyrrolidine group).
  • This compound is listed in drug discovery databases (e.g., CS-0225831), suggesting preclinical evaluation .

Research Findings and Inferences

  • Spirocyclic Amines : The shared spirocyclic core in 6-azaspiro[2.5]octane derivatives is associated with improved blood-brain barrier penetration, as seen in analogs like letermovir (antiviral) .
  • Functional Group Impact: Methanol derivatives (e.g., 6-azaspiro[2.5]octan-1-ylmethanol) are hypothesized to balance solubility and bioavailability, while ester or carbonyl variants prioritize stability or target engagement .
  • Synthetic Utility : The high purity (≥97%) of these compounds in commercial catalogs (e.g., BLDpharm) underscores their reliability as building blocks for medicinal chemistry .

Biological Activity

Overview

6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride (CAS No. 1803595-93-8) is a spirocyclic compound characterized by its unique structural features, including a nitrogen atom and a hydroxyl group. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C8_8H16_{16}ClNO
  • Molecular Weight : 179.68 g/mol
  • Structure : Contains a spirocyclic framework, which enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Notably, it has been identified as a selective antagonist for certain biological pathways, influencing cellular signaling and metabolic processes.

Key Targets

  • GLP-1 Receptors : A series of studies have optimized derivatives of this compound into potent agonists for glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose metabolism and appetite regulation .
  • JNK Pathway : Inhibition of the JNK (c-Jun N-terminal kinase) signaling pathway has been linked to its therapeutic effects, particularly in conditions such as inflammation and cancer.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has shown promise in anticancer research, particularly through its modulation of cell signaling pathways involved in tumor growth and metastasis. The ability to inhibit specific kinases such as JNK may contribute to its anticancer efficacy by promoting apoptosis in cancer cells.

Case Studies

  • GLP-1 Agonist Development : A recent study optimized several 6-Azaspiro[2.5]octane derivatives into potent GLP-1 agonists, demonstrating their potential in managing type 2 diabetes through enhanced insulin secretion and reduced appetite .
  • Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics, showing superior activity against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent.

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Biological ActivityStudy ReferenceObservations
GLP-1 Agonism Potent stimulation of insulin secretion in vitro; potential for diabetes treatment.
AntimicrobialEffective against multiple resistant bacterial strains; suggests broad-spectrum activity.
AnticancerInduces apoptosis in cancer cell lines by inhibiting JNK pathway; potential for cancer therapy applications.

Q & A

Q. How can the structural elucidation of 6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride be performed, and what challenges arise in its nomenclature?

To confirm the spirocyclic structure, combine spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to identify the azaspiro ring system and methanol substituent. The spiro carbon (bridging positions 1 and 5) will exhibit distinct splitting patterns due to its unique geometry .
  • Mass Spectrometry (MS): Confirm the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns aligned with the spiro scaffold.
  • X-ray Crystallography: Resolve the 3D arrangement to validate the bicyclic structure.

Nomenclature Challenges: The compound’s systematic name reflects its fused bicyclic system (6-azaspiro[2.5]octane) and substituent positions. Researchers must adhere to IUPAC guidelines to avoid ambiguity, particularly for spiro atoms and substituent numbering .

Q. What are validated analytical methods for quantifying this compound in pharmaceutical matrices?

Adapt the HPLC protocol from clonidine hydrochloride analysis ( ) with modifications:

  • Column: Kromasil C18 (150 mm × 4.6 mm, 5 μm).

  • Mobile Phase: Optimize the ratio of phosphate buffer (e.g., 0.03 M KH2 _2PO4_4) and methanol/ACN for peak resolution.

  • Detection: UV at 207–220 nm (adjust based on compound-specific λmax_{\text{max}}).

  • Validation Parameters:

    ParameterCriteria
    Linearity Range1–10 μg/mL (r2^2 ≥ 0.999)
    Recovery (%)98–102% (low, medium, high concentrations)
    Precision (RSD%)≤2% intra-day and inter-day

Calibrate using standard solutions and account for matrix effects (e.g., excipients in formulations) .

Q. What synthetic strategies are effective for preparing this compound intermediates?

Key steps include:

  • Spiro Ring Formation: Use cyclopropane precursors (e.g., via [2+1] cycloaddition) to construct the azaspiro core .
  • Protection/Deprotection: Employ tert-butyl carbamate (Boc) groups to stabilize reactive amines during synthesis (e.g., tert-butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate in ).
  • Final Hydrochloride Salt Formation: Precipitate the free base with HCl in anhydrous ethanol, followed by recrystallization for purity.

Critical Considerations: Monitor reaction pH and temperature to avoid ring-opening side reactions. Use inert atmospheres (N2_2/Ar) for moisture-sensitive intermediates .

Advanced Research Questions

Q. How can researchers reconcile conflicting pharmacological data for 6-azaspiro derivatives in MAGL inhibition vs. heterotopic ossification?

Experimental Design:

  • Target-Specific Assays: Test the compound’s affinity for MAGL (monoacylglycerol lipase) using fluorometric enzyme activity assays () and compare with bone morphogenetic protein (BMP) pathway inhibition ().
  • Structural-Activity Relationship (SAR): Synthesize analogs (e.g., varying substituents on the spiro ring) to isolate bioactivity pathways.
  • In Vivo Models: Use rodent models of neuroinflammation (for MAGL) and heterotopic ossification to assess tissue-specific effects.

Data Analysis: Apply multivariate statistics to identify confounding variables (e.g., dosing regimen, metabolic stability). Cross-validate findings with orthogonal assays (e.g., Western blot for protein targets) .

Q. What methodologies are recommended for stability studies of this compound under varying storage conditions?

Protocol:

  • Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways (e.g., hydrolysis of the spiro ring).
  • Analytical Monitoring: Use HPLC-MS to detect degradants (e.g., ring-opened byproducts).
  • Storage Recommendations: Based on , store at 2–8°C under inert gas (N2_2) to prevent oxidation and hygroscopic degradation.

Q. Table: Stability Parameters

ConditionDegradation PathwayMitigation Strategy
High HumidityHydrolysisDesiccant-containing packaging
Light ExposurePhotolysisAmber glass vials
Elevated TemperatureThermal decompositionCold chain storage

Q. How should researchers address contradictions in reported bioactivity data across studies involving 6-azaspiro derivatives?

Methodological Approach:

  • Meta-Analysis: Compile data from patents (e.g., MAGL inhibition in vs. heterotopic ossification in ) and evaluate assay conditions (e.g., cell lines, inhibitor concentrations).
  • Reproducibility Testing: Replicate key studies under controlled conditions, standardizing parameters like solvent (DMSO purity) and endpoint measurements.
  • Mechanistic Studies: Use siRNA knockdown or CRISPR-edited models to confirm target specificity and rule off-target effects.

Critical Factors: Differences in derivative structures (e.g., trifluoromethylbenzyl substituents in ) may explain divergent bioactivities. Use cheminformatics tools (e.g., molecular docking) to predict binding affinities .

用它!帮你看懂文献数据图,更好描述实验结果
00:17

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.